molecular formula C14H17ClN2O2 B2627356 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097866-80-1

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No.: B2627356
CAS No.: 2097866-80-1
M. Wt: 280.75
InChI Key: VOVZMAJRNXSSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One significant application of related urea compounds involves corrosion inhibition. A study by Bahrami and Hosseini (2012) found that compounds similar to 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exhibit good performance as inhibitors for mild steel corrosion in acid solutions. These inhibitors show increased efficiency with decreasing temperature and increasing concentration. The study suggests that these compounds act as mixed-type inhibitors and adhere to the surface of mild steel, forming a protective film and thereby significantly reducing corrosion rates. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, confirming their effectiveness in protecting against corrosion in acidic environments (Bahrami & Hosseini, 2012).

Synthesis of Novel Compounds

Research into the synthesis of novel urea derivatives highlights the versatility of urea compounds in creating various bioactive molecules. For example, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds are synthesized through Ugi reactions and are interesting for their potential biological applications, including as peptidomimetics or in drug development. The structural and functional diversity of these synthesized urea derivatives underscores the chemical utility of urea-based compounds in medicinal chemistry (Sañudo et al., 2006).

Optoelectronic Applications

Another research avenue explores the optoelectronic properties of chalcone derivatives, closely related to the urea compound . Shkir et al. (2018) conducted a study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrating its significant electro-optic properties, including its potential application in nonlinear optics due to its superior second and third harmonic generation capabilities. This work illustrates the potential of chlorophenyl-substituted compounds in the development of optoelectronic devices, with their properties being many-fold higher than that of standard molecules like urea (Shkir et al., 2018).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZMAJRNXSSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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